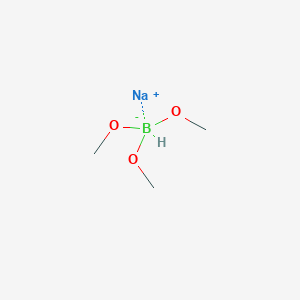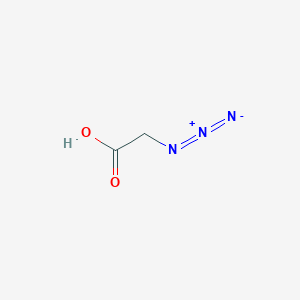
3-Methyl-2-nitropyridine
Overview
Description
3-Methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines. It is characterized by a pyridine ring substituted with a methyl group at the third position and a nitro group at the second position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-2-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
For instance, the migration of the nitro group could potentially disrupt normal cellular functions, leading to various downstream effects .
Result of Action
Given the compound’s unique mode of action, it can be inferred that it may lead to a variety of cellular responses, potentially disrupting normal cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s activity could be influenced by the presence of certain solvents or other chemical agents in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-methylpyridine using a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The reaction conditions are optimized to achieve high regioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Reduction: 3-Methyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is involved in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Nitropyridine: Lacks the methyl group at the third position.
2-Methyl-3-nitropyridine: Similar structure but with the nitro group at the third position and the methyl group at the second position.
Uniqueness: 3-Methyl-2-nitropyridine is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and selectivity in various reactions. This makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSGPKSSZLCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340357 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-73-5 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in using [18F]fluoride for nucleophilic aromatic substitution reactions on compounds like 3-methyl-2-nitropyridine?
A1: The paper focuses on incorporating [18F]fluoride into substituted 2-nitropyridines, a class of compounds with potential applications in medicinal chemistry. [18F]Fluoride is a radioisotope widely used in Positron Emission Tomography (PET) imaging due to its favorable properties, including a relatively short half-life and ability to be detected non-invasively. Successfully incorporating [18F]fluoride into molecules like this compound could lead to the development of novel PET tracers for studying biological processes and disease states. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,12-dimethoxybenzo[a]anthracene](/img/structure/B96775.png)
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)




![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

